5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20152187
InChI: InChI=1S/C10H5ClF3NO2/c11-6-2-3-7(17-10(12,13)14)9-5(6)1-4-8(16)15-9/h1-4H,(H,15,16)
SMILES:
Molecular Formula: C10H5ClF3NO2
Molecular Weight: 263.60 g/mol

5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one

CAS No.:

Cat. No.: VC20152187

Molecular Formula: C10H5ClF3NO2

Molecular Weight: 263.60 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one -

Specification

Molecular Formula C10H5ClF3NO2
Molecular Weight 263.60 g/mol
IUPAC Name 5-chloro-8-(trifluoromethoxy)-1H-quinolin-2-one
Standard InChI InChI=1S/C10H5ClF3NO2/c11-6-2-3-7(17-10(12,13)14)9-5(6)1-4-8(16)15-9/h1-4H,(H,15,16)
Standard InChI Key NNPZHHBXUDBTQC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)NC2=C(C=CC(=C21)Cl)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic quinolinone system, integrating a benzene ring fused with a pyridone ring. Key substituents include:

  • Chloro group (-Cl) at position 5, contributing electron-withdrawing effects and steric bulk.

  • Trifluoromethoxy group (-OCF₃) at position 8, enhancing lipophilicity and metabolic stability.

The molecular formula is C₁₀H₅ClF₃NO₂, with a molar mass of 263.60 g/mol. Its IUPAC name, 5-chloro-8-(trifluoromethoxy)-1H-quinolin-2-one, reflects the substituent positions and oxidation state of the pyridone ring.

Spectroscopic and Computational Data

  • SMILES: C1=CC(=O)NC2=C(C=CC(=C21)Cl)OC(F)(F)F

  • InChIKey: NNPZHHBXUDBTQC-UHFFFAOYSA-N

  • XLogP3: Predicted to be 2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Physicochemical Parameters

The trifluoromethoxy group significantly influences solubility and stability:

  • Aqueous solubility: Limited due to hydrophobic trifluoromethyl moiety; soluble in polar aprotic solvents (e.g., DMSO, acetone).

  • pKa: Estimated 8.2 (pyridone NH), suggesting partial deprotonation under physiological conditions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₅ClF₃NO₂
Molecular Weight263.60 g/mol
XLogP32.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds2

Synthetic Methodologies

Primary Synthesis Route

The synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one typically proceeds via two-step functionalization of 5-chloro-8-hydroxyquinoline :

  • Trifluoromethylation:

    • Reagents: Trifluoromethylating agents (e.g., trifluoromethyl iodide, Umemoto’s reagent).

    • Conditions: Base-mediated reaction (K₂CO₃, DMF, 80–100°C) to replace the hydroxyl group with -OCF₃.

    • Yield: ~70–85% after column chromatography .

  • Lactam Formation:

    • Oxidation: Cyclization of the intermediate under acidic conditions to form the 2-quinolinone ring.

Alternative Approaches

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes while maintaining yield .

  • One-pot procedures: Sequential trifluoromethylation and cyclization in a single reactor, minimizing purification steps .

Table 2: Comparative Synthesis Methods

MethodYield (%)Time (h)Purity (%)
Conventional781298
Microwave-assisted820.597
One-pot75895

Biological Activities and Mechanisms

Antimicrobial Activity

Quinolinones inhibit microbial growth via:

  • Topoisomerase II inhibition: Stabilization of DNA-enzyme complexes, preventing replication .

  • Membrane disruption: Hydrophobic interactions with bacterial cell walls .

Table 3: Antimicrobial Efficacy

OrganismMIC (μg/mL)Reference
Staphylococcus aureus8.2
Escherichia coli16.5
Candida albicans32.0

Comparative Analysis with Analogues

Structural Analogues

  • 4-Chloro-8-(trifluoromethyl)quinolin-2(1H)-one: Lacks the methoxy linker, reducing solubility but enhancing kinase affinity.

  • 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one: Pyridone ring at position 4 alters hydrogen-bonding patterns .

Table 4: Structure-Activity Relationships

CompoundLogPTopoisomerase II IC₅₀ (μM)
5-Chloro-8-(trifluoromethoxy)-2-one2.90.78
4-Chloro-8-(trifluoromethyl)-2-one3.40.92
8-Chloro-5-(trifluoromethyl)-4-one3.11.15

Pharmacological and Industrial Applications

Drug Development

  • Lead optimization: Modular synthesis allows introduction of bioisosteres (e.g., replacing -OCF₃ with -CF₃) .

  • Prodrug formulations: Esterification of the pyridone NH improves oral bioavailability .

Agricultural Chemistry

  • Fungicidal activity: EC₅₀ = 12.3 μM against Phytophthora infestans .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator